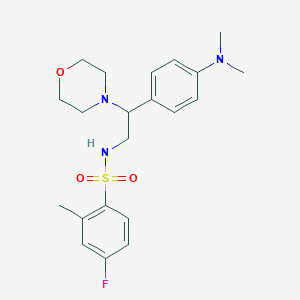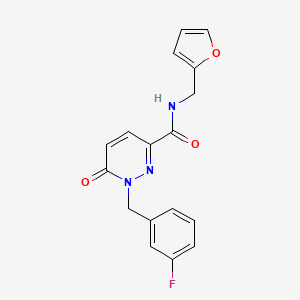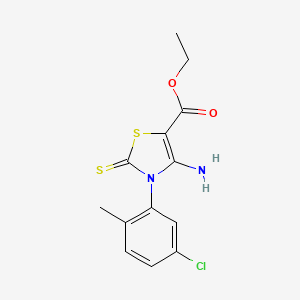
2-Bromo-1-(oxan-4-il)propan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(oxan-4-yl)propan-1-one is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a bromine atom, an oxane ring, and a propanone group, making it a valuable intermediate in organic synthesis and research.
Aplicaciones Científicas De Investigación
2-Bromo-1-(oxan-4-yl)propan-1-one has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme mechanisms and biochemical pathways.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(oxan-4-yl)propan-1-one typically involves the bromination of 1-(oxan-4-yl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(oxan-4-yl)propan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(oxan-4-yl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of 1-(oxan-4-yl)propan-1-ol.
Oxidation: Formation of 1-(oxan-4-yl)propanoic acid or other oxidized products.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(oxan-4-yl)propan-1-one involves its reactivity with various molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity.
Comparación Con Compuestos Similares
2-Bromo-1-(oxan-4-yl)propan-1-one can be compared with similar compounds such as:
2-Bromo-1-(oxan-3-yl)propan-1-one: Similar structure but with the oxane ring positioned differently, leading to variations in reactivity and applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxyphenyl group instead of an oxane ring, resulting in different chemical properties and uses.
The uniqueness of 2-Bromo-1-(oxan-4-yl)propan-1-one lies in its specific combination of functional groups, which provides a distinct set of reactivity and applications in various scientific fields.
Propiedades
IUPAC Name |
2-bromo-1-(oxan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-6(9)8(10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFHYSLHOYYJJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCOCC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187468-69-4 |
Source


|
| Record name | 2-bromo-1-(oxan-4-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)
![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2415339.png)
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)
![tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate](/img/structure/B2415345.png)


![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)

![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415353.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)
